molecular formula C12H12N2O2 B13960817 N-methoxy-N-methylquinoline-2-carboxamide CAS No. 89047-41-6

N-methoxy-N-methylquinoline-2-carboxamide

Cat. No.: B13960817
CAS No.: 89047-41-6
M. Wt: 216.24 g/mol
InChI Key: AWUFWOJPLFJOTJ-UHFFFAOYSA-N
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Description

N-methoxy-N-methylquinoline-2-carboxamide (CAS 89047-41-6) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C12H12N2O2 and a molecular weight of 216.24, belongs to the Weinreb amide class, making it a pivotal intermediate for the synthesis of ketones and aldehydes from quinoline-2-carboxylic acid precursors . Research into related quinoline-2-carboxamide structures has demonstrated a broad spectrum of significant biological activities. These compounds have been investigated for their potent in vitro antimycobacterial properties, with some derivatives showing higher activity against Mycobacterium tuberculosis than standard treatments . Additionally, studies on analogous quinoline carboxamides have explored their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain . Other research avenues for this family of compounds include the inhibition of photosynthetic electron transport (PET) in chloroplasts, highlighting their utility in both pharmaceutical and agrochemical research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methoxy-N-methylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUFWOJPLFJOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC2=CC=CC=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516804
Record name N-Methoxy-N-methylquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89047-41-6
Record name N-Methoxy-N-methylquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Quinoline-2-carboxylic Acid Derivatives

One common precursor is 2-oxoquinoline-4-carboxylic acid, prepared by oxidation of 2-oxo-4-methylquinoline with alkaline potassium permanganate (KMnO4). This reaction is carried out by stirring 2-oxo-4-methylquinoline with alkaline KMnO4 solution at elevated temperatures (around 85°C) for several hours until the oxidation is complete. The product is then acidified to precipitate the quinoline carboxylic acid derivative, which is purified by recrystallization from hot water.

Conversion to Acid Chloride

The quinoline-2-carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride (SOCl2) for approximately 3 hours. Excess thionyl chloride is removed by co-distillation with benzene. The formation of the acid chloride is confirmed by IR spectroscopy showing disappearance of the acid carbonyl band and appearance of acid chloride characteristic bands.

Amidation to Form N-methoxy-N-methylquinoline-2-carboxamide

The acid chloride intermediate is then reacted with N-methoxy-N-methylamine or its equivalent to form the target amide. A typical approach involves:

  • Dissolving the acid chloride in dry benzene.
  • Adding N-methoxy-N-methylamine or an equivalent nucleophile.
  • Using a base such as triethylamine to neutralize the generated hydrochloric acid.
  • Refluxing the mixture for several hours (8–10 hours) to ensure complete reaction.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Work-up includes quenching the reaction in ice, extraction, solvent removal, and purification by column chromatography.

Cyclization and Further Derivatization (Optional)

In some synthetic strategies, the amide product undergoes cyclization or further functionalization to yield fused heterocyclic compounds or substituted quinoline derivatives. For example, refluxing the amide in Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) at 135°C for 16 hours can induce cyclization to form naphthyridine derivatives.

Comparative Data Table on Key Intermediates and Analogues

Compound Name Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR cm⁻¹)
2-oxoquinoline-4-carboxylic acid - 208 C10H7NO3 188.17 1707 (C=O acid), 3067 & 3200 (OH), 1656 (C=N)
2-oxoquinoline-4-carbonyl chloride - - C10H6ClNO2 - 3307 (OH), 1649 (C=O), 1031 (C-Cl)
N-(Carbethoxy methyl)-2-hydroxyquinoline-4-carboxamide 62.5 180 C12H8N2O3 228.17 1655.6 (CONH), 2919 (NH-CO), 3413 (OH)
N-(Carbethoxy methyl)-5-methoxy-2-hydroxyquinoline-4-carboxamide 62.5 185 C13H10N2O4 258.18 Similar to above with additional methoxy peaks
N-(Carbethoxy methyl)-7-methyl-2-hydroxyquinoline-4-carboxamide 83 >260 C13H10N2O3 242.17 Similar to above with methyl substituent

Note: While these compounds are analogues, the methodology and spectral data provide insight into the preparation and characterization of N-substituted quinoline carboxamides relevant to this compound synthesis.

Research Findings and Observations

  • The oxidation of methyl-substituted quinolines to quinoline carboxylic acids is efficient under alkaline KMnO4 conditions, providing a reliable precursor for further functionalization.
  • Conversion to acid chlorides using thionyl chloride is a standard and effective method, with spectral data confirming successful transformations.
  • Amidation reactions require careful control of reaction conditions, including the use of bases like triethylamine to neutralize HCl and prolonged reflux to drive the reaction to completion.
  • The use of Dowtherm A as a high-boiling solvent enables cyclization reactions leading to fused heterocyclic systems, expanding the chemical space accessible from these intermediates.
  • Spectral characterization (IR, NMR, MS) and elemental analysis are critical for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-2-carboxamide derivative with a hydroxyl group.

    Reduction: The carboxamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoline-2-carboxamide derivatives with hydroxyl groups.

    Reduction: Quinoline-2-carboxamide derivatives with amine groups.

    Substitution: Quinoline-2-carboxamide derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

N-methoxy-N-methylquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

  • N-(5-Chloro-2-Methoxyphenyl)-1-Hexyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide (): Structural Difference: Incorporates a hexyl chain at position 1 and a chloro-methoxyphenyl group at the carboxamide. Molecular Weight: ~438.47 g/mol (CAS RN: 282089-49-0, ), compared to the simpler N-methoxy-N-methyl derivative (estimated ~260–300 g/mol).
  • N-(5-Methylthiazol-2-yl)Isoquinoline-1-Carboxamide (): Structural Difference: Replaces quinoline with isoquinoline and substitutes the methoxy-methyl group with a methylthiazole moiety. Impact: The thiazole ring enables π-π stacking and hydrogen bonding, often enhancing binding affinity in kinase inhibitors .
  • 2-Chloro-N-(2-(Diethylamino)Ethyl)Quinoline-4-Carboxamide (): Structural Difference: Chlorine at position 2 and a diethylaminoethyl group at the carboxamide. Impact: The chloro group increases electrophilicity, while the tertiary amine side chain improves solubility in acidic environments (e.g., lysosomal targeting) .

Functional Group Modifications

  • Methoxy vs. Hydroxy Groups: Compounds like N-(5-Chloro-2-Methoxyphenyl)-1-Ethyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide () feature a 4-hydroxy group, which can participate in tautomerism, altering electronic distribution compared to methoxy-substituted analogs .
  • Oxo vs. Dihydro Substituents: 4-Oxo-1,4-dihydroquinoline derivatives (e.g., ) exhibit planar conformations favorable for intercalation or enzyme inhibition, whereas saturated dihydroquinolines (e.g., ) may reduce planarity, affecting binding .

Melting Points and Solubility

  • N-(4-Amino-2-Methylphenethyl)-N-Methyl-4-Oxo-1,4-Dihydroquinoline-2-Carboxamide (): Melting point = 127–128°C; polar groups (NH₂, CO) enhance water solubility .
  • N-(5-Chloro-2-Methoxyphenyl)-6-Methylthieno[2,3-b]Quinoline-2-Carboxamide (): Thienoquinoline fusion increases rigidity, likely raising melting points (>200°C) and reducing solubility .

Biological Activity

N-methoxy-N-methylquinoline-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound belongs to the quinoline family, which is well-known for its significant biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access. This inhibition leads to various biological effects, including antimicrobial and anticancer activities .
  • DNA Interaction : It may also interact with DNA, disrupting replication and transcription processes, which is crucial for its anticancer effects.
  • Cytokine Modulation : Some studies indicate that quinoline derivatives can modulate inflammatory responses by decreasing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains.
  • Anticancer Potential : Shows cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Can inhibit the production of nitric oxide (NO) in activated macrophages, contributing to its anti-inflammatory effects .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Table 2: Comparison with Related Quinoline Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
2-Hydroxy-N-Methoxy-N-Methylquinoline-4-CarboxamideHighModerate
6-Methoxy-N-(Oxolan-2-Ylmethyl)quinoline-4-CarboxamideHighLow

Case Studies

  • Antimicrobial Study : A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research : In vitro studies revealed that the compound showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard anticancer agents. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis .
  • Inflammation Model : Research involving LPS-stimulated macrophages showed that this compound significantly reduced NO production, suggesting its potential use in treating inflammatory diseases .

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